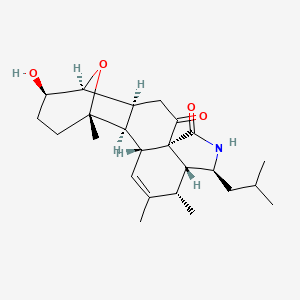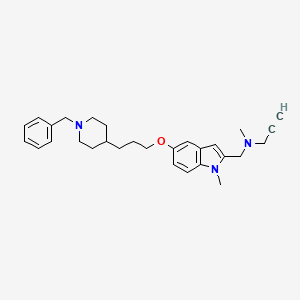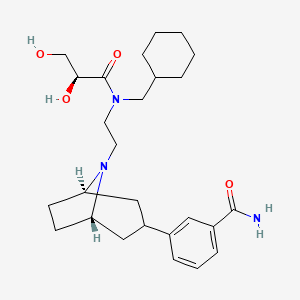
Axelopran
Vue d'ensemble
Description
Axelopran, également connu sous son nom de code de développement TD-1211, est un antagoniste périphérique du récepteur μ-opioïde. Il est principalement en cours de développement par Theravance Biopharma et sous licence de Glycyx pour diverses indications. This compound est remarquable pour sa capacité à agir sur les récepteurs κ-opioïdes et δ-opioïdes, avec une affinité similaire pour les récepteurs μ- et κ-opioïdes et une affinité inférieure pour les récepteurs δ-opioïdes .
Méthodes De Préparation
Axelopran est synthétisé par une série de réactions chimiques impliquant divers réactifs et solvants. La voie de synthèse implique généralement les étapes suivantes :
-
Ester tert-butylique de l'acide cyclohexylméthyl-(2-oxo-éthyl)carbamique
- Un mélange de bromure de cyclohexylméthyle et d'éthanolamine dans de l'éthanol est chauffé à 75 °C pendant 2 heures.
- Le mélange réactionnel est ensuite concentré pour éliminer l'éthanol, et le résidu est dilué avec du dichlorométhane.
- La phase organique est lavée à l'eau et au sel, séchée sur du sulfate de sodium, filtrée et concentrée pour obtenir le produit.
-
Ester tert-butylique de l'acide cyclohexylméthyl-(2-hydroxyéthyl)carbamique
- Le produit de l'étape précédente est dissous dans du dichlorométhane et refroidi à 0 °C.
- Une solution de di-tert-butylcarbonate dans du dichlorométhane est ajoutée goutte à goutte au mélange.
Les méthodes de production industrielle impliquent des voies de synthèse similaires mais sont optimisées pour la production à grande échelle, garantissant un rendement et une pureté élevés.
Analyse Des Réactions Chimiques
Axelopran subit diverses réactions chimiques, notamment :
Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former des produits oxydés correspondants.
Réduction : Des réactions de réduction peuvent être effectuées pour modifier la structure chimique d'this compound.
Substitution : this compound peut subir des réactions de substitution, où des groupes fonctionnels spécifiques sont remplacés par d'autres.
Les réactifs et les conditions courants utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et divers catalyseurs. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés.
4. Applications de la recherche scientifique
This compound a un large éventail d'applications de recherche scientifique, notamment :
Chimie : this compound est utilisé comme composé modèle dans l'étude des antagonistes des récepteurs opioïdes et de leurs propriétés chimiques.
Biologie : this compound est utilisé dans des études biologiques pour comprendre ses effets sur les récepteurs opioïdes et les voies associées.
Médecine : this compound est étudié pour son potentiel à traiter la constipation induite par les opioïdes et autres dysfonctionnements gastro-intestinaux.
Industrie : Les propriétés uniques d'this compound le rendent précieux dans l'industrie pharmaceutique pour le développement de nouveaux médicaments et thérapies.
5. Mécanisme d'action
This compound exerce ses effets en agissant comme un antagoniste périphérique du récepteur μ-opioïde. Il interagit également avec les récepteurs κ-opioïdes et δ-opioïdes . Le mécanisme implique le blocage de la liaison des agonistes opioïdes à ces récepteurs, inhibant ainsi leurs effets. Cette action contribue à restaurer la fonction du système nerveux entérique et à soulager la dysfonction gastro-intestinale causée par l'utilisation d'opioïdes .
Applications De Recherche Scientifique
Axelopran has a wide range of scientific research applications, including :
Chemistry: this compound is used as a model compound in studying opioid receptor antagonists and their chemical properties.
Biology: this compound is used in biological studies to understand its effects on opioid receptors and related pathways.
Medicine: this compound is being investigated for its potential to treat opioid-induced constipation and other gastrointestinal dysfunctions.
Industry: this compound’s unique properties make it valuable in the pharmaceutical industry for developing new drugs and therapies.
Mécanisme D'action
Axelopran exerts its effects by acting as a peripherally acting μ-opioid receptor antagonist. It also interacts with κ-opioid and δ-opioid receptors . The mechanism involves blocking the binding of opioid agonists to these receptors, thereby inhibiting their effects. This action helps restore the function of the enteric nervous system and alleviates gastrointestinal dysfunction caused by opioid use .
Comparaison Avec Des Composés Similaires
Axelopran est unique en sa capacité à agir sur plusieurs récepteurs opioïdes avec des affinités variables. Des composés similaires comprennent :
Naloxégol : Un autre antagoniste périphérique du récepteur μ-opioïde utilisé pour traiter la constipation induite par les opioïdes.
Naltrexone : Un antagoniste du récepteur μ-opioïde utilisé dans le traitement de la dépendance aux opioïdes et à l'alcool.
Méthylnaltrexone : Un antagoniste périphérique du récepteur μ-opioïde utilisé pour traiter la constipation induite par les opioïdes.
L'unicité d'this compound réside dans son affinité équilibrée pour les récepteurs μ- et κ-opioïdes et sa faible affinité pour les récepteurs δ-opioïdes, ce qui en fait un composé polyvalent pour diverses applications thérapeutiques.
Propriétés
Numéro CAS |
949904-48-7 |
|---|---|
Formule moléculaire |
C26H39N3O4 |
Poids moléculaire |
457.6 g/mol |
Nom IUPAC |
3-[(1R,5S)-8-[2-[cyclohexylmethyl-[(2S)-2,3-dihydroxypropanoyl]amino]ethyl]-8-azabicyclo[3.2.1]octan-3-yl]benzamide |
InChI |
InChI=1S/C26H39N3O4/c27-25(32)20-8-4-7-19(13-20)21-14-22-9-10-23(15-21)29(22)12-11-28(26(33)24(31)17-30)16-18-5-2-1-3-6-18/h4,7-8,13,18,21-24,30-31H,1-3,5-6,9-12,14-17H2,(H2,27,32)/t21?,22-,23+,24-/m0/s1 |
Clé InChI |
ATLYLVPZNWDJBW-NHYNNZIHSA-N |
SMILES |
C1CCC(CC1)CN(CCN2C3CCC2CC(C3)C4=CC(=CC=C4)C(=O)N)C(=O)C(CO)O |
SMILES isomérique |
C1CCC(CC1)CN(CCN2[C@@H]3CC[C@H]2CC(C3)C4=CC(=CC=C4)C(=O)N)C(=O)[C@H](CO)O |
SMILES canonique |
C1CCC(CC1)CN(CCN2C3CCC2CC(C3)C4=CC(=CC=C4)C(=O)N)C(=O)C(CO)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO, not in water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
TD-1211; TD 1211; TD1211; Axelopran |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


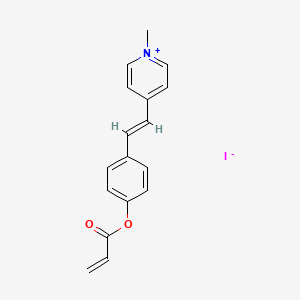
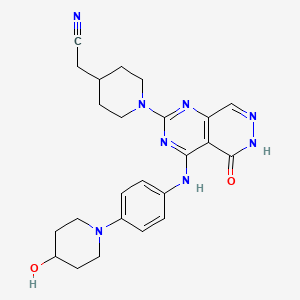
![N-Furfuryl-N-[alpha-(4-methoxybenzylcarbamoyl)-4-hydroxybenzyl]-4-amino-3-carbamoylisothiazole-5-carboxamide](/img/structure/B605630.png)
![4-[3-[(2-chlorophenyl)methyl]-7-oxo-6H-triazolo[4,5-d]pyrimidin-5-yl]-N-[4-(trifluoromethyl)phenyl]piperidine-1-carboxamide](/img/structure/B605631.png)
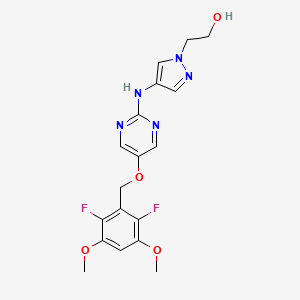
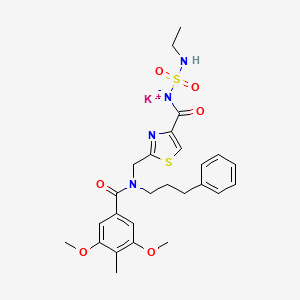
![4-[[[1-(Quinolin-2-ylmethyl)-5-(trifluoromethyl)indole-7-carbonyl]amino]methyl]cyclohexane-1-carboxylic acid](/img/structure/B605637.png)

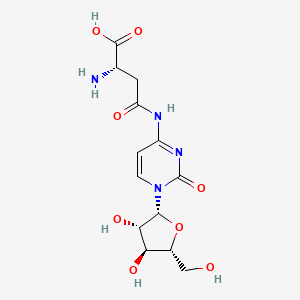
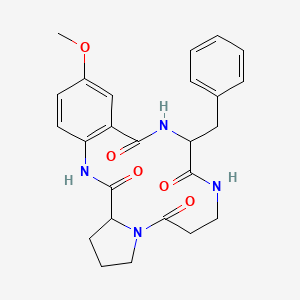
![(1S,6S,9S,11S)-1',6,10,10,13-pentamethylspiro[3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane-11,3'-pyrrolidine]-2',5',14-trione](/img/structure/B605643.png)
